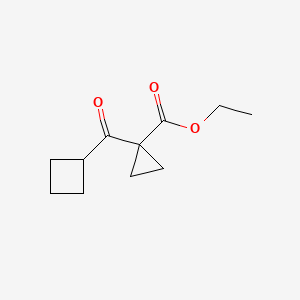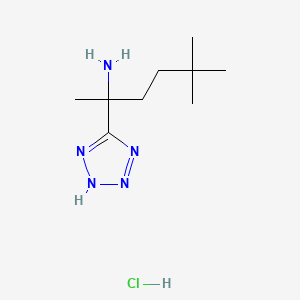
Ethyl1-cyclobutanecarbonylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl1-cyclobutanecarbonylcyclopropane-1-carboxylate is an organic compound with a unique structure that combines cyclobutane and cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl1-cyclobutanecarbonylcyclopropane-1-carboxylate typically involves the reaction of cyclobutanecarbonyl chloride with cyclopropane-1-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then esterified with ethanol to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl1-cyclobutanecarbonylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Ethyl1-cyclobutanecarbonylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers with unique mechanical properties.
Mechanism of Action
The mechanism of action of Ethyl1-cyclobutanecarbonylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s cyclopropane ring can also interact with cellular membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Cyclopropane-1-carboxylic acid: Shares the cyclopropane ring but lacks the cyclobutane moiety.
Cyclobutanecarbonyl chloride: Contains the cyclobutane ring but lacks the ester functionality.
Ethyl cyclopropanecarboxylate: Similar ester functionality but lacks the cyclobutane ring.
Uniqueness: Ethyl1-cyclobutanecarbonylcyclopropane-1-carboxylate is unique due to the combination of cyclobutane and cyclopropane rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
ethyl 1-(cyclobutanecarbonyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-2-14-10(13)11(6-7-11)9(12)8-4-3-5-8/h8H,2-7H2,1H3 |
InChI Key |
KFNITPKBVGAYQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B13577845.png)

![tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)

![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13577872.png)


![tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B13577886.png)
![3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13577892.png)



![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
![5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride](/img/structure/B13577913.png)
